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Compound of Interest

Compound Name: Methyl (E)-cinnamate-d5

Cat. No.: B1433873

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (E)-cinnamate-d5, a
deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure,
physical and spectroscopic properties, a plausible synthetic route, and its potential applications
in research and development.

Chemical Structure and Properties

Methyl (E)-cinnamate-d5 is a stable isotope-labeled version of Methyl (E)-cinnamate, where
five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is
particularly useful for tracer studies in metabolic research and as an internal standard for
guantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR)
spectroscopy.

Chemical Structure:

The chemical structure of Methyl (E)-cinnamate-d5 is illustrated below. The "(E)" designation
refers to the stereochemistry of the double bond, indicating that the phenyl and the
methoxycarbonyl groups are on opposite sides.

Chemical structure of Methyl (E)-cinnamate-d>5.

Physicochemical Properties
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Quantitative data for Methyl (E)-cinnamate-d5 is not readily available in the literature.

However, the physical properties are expected to be very similar to its non-deuterated

counterpart, with a notable difference in molecular weight.

Methyl (E)-cinnamate-d5

Propert Methyl (E)-cinnamate

S yH(E) (Expected)
Molecular Formula C10H1002 C10HsDs0O2
Molecular Weight 162.19 g/mol 167.22 g/mol

White to off-white crystalline

Appearance . Similar to non-deuterated form
solid

Melting Point 34-38 °C Similar to non-deuterated form

Boiling Point 263 °C Similar to non-deuterated form

. Insoluble in water; soluble in o

Solubility Similar to non-deuterated form
ethanol, ether

CAS Number 1754-62-7 61764-82-7

Spectroscopic Data

Detailed spectroscopic data for Methyl (E)-cinnamate-d5 is not widely published. Below is a

summary of the expected spectroscopic characteristics based on the data available for the

non-deuterated compound.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for Methyl (E)-cinnamate-d5 would be expected

at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern

would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated

phenyl group showing a mass shift of +5 amu.

Expected Fragmentation:

¢ m/z 136: [M-OCHs]* (deuterated)
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e m/z 108: [CeDsCH=CH]*

e m/z 82: [CeDs]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The *H NMR spectrum of Methyl (E)-cinnamate-d5 would be significantly different

from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl
protons (typically observed between 6 7.3 and 7.6 ppm) would be absent. The signals for the
vinylic protons and the methyl protons would remain.

o Expected *H NMR (CDCls3):
o 67.7(d, 1H, J =16.0 Hz)
o 56.4(d, 1H, J = 16.0 Hz)
o 83.8(s, 3H)

13C NMR: The 13C NMR spectrum would show signals for all ten carbon atoms. The carbons of
the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly
different chemical shifts compared to the non-deuterated compound.

e 13C NMR of Methyl (E)-cinnamate (for comparison):

o &167.2 (C=0)

[e]

5 144.8 (B-C)

o

0 134.4 (ipso-C)

[¢]

0 130.3 (para-C)

[¢]

0 128.8 (meta-C)

[e]

0 128.1 (ortho-C)

o

3 117.7 (a-C)
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o &51.6 (OCHs)

Experimental Protocols

A specific, validated experimental protocol for the synthesis of Methyl (E)-cinnamate-d5 is not
readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted
from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer
esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.

Plausible Synthesis via Fischer Esterification

The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-
d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a

Knoevenagel or Perkin condensation.
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Plausible synthetic workflow for Methyl (E)-cinnamate-d5.

Protocol:

¢ Synthesis of (E)-Cinnamic acid-d5:

o To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a
catalytic amount of piperidine.
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o Heat the reaction mixture at reflux for 2-3 hours.

o Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric
acid.

o Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-
cinnamic acid-d5.

» Fischer Esterification:
o Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.
o Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

o Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer
chromatography (TLC).

o After completion, remove the excess methanol under reduced pressure.

o Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of
sodium bicarbonate, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purify the crude product by recrystallization or column chromatography to yield pure
Methyl (E)-cinnamate-d5.

Applications in Drug Development and Research

Deuterium-labeled compounds like Methyl (E)-cinnamate-d5 are valuable tools in several
areas of scientific research:

o Pharmacokinetic Studies: The deuterium label allows for the differentiation of the
administered compound from its endogenously produced counterparts, enabling precise
pharmacokinetic profiling.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1433873?utm_src=pdf-body
https://www.benchchem.com/product/b1433873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of
cinnamic acid and its derivatives.

 Internal Standard: Due to its chemical similarity and mass difference, it serves as an
excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex
biological matrices using LC-MS or GC-MS.

This guide provides a foundational understanding of Methyl (E)-cinnamate-d5. For specific
applications, further experimental validation of its properties and synthesis is recommended.

 To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (E)-cinnamate-
d5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433873#what-is-methyl-e-cinnamate-d5-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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